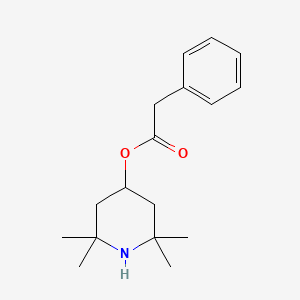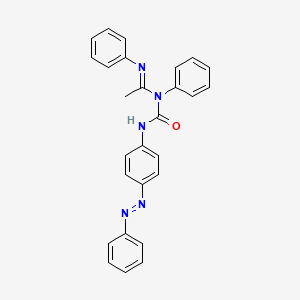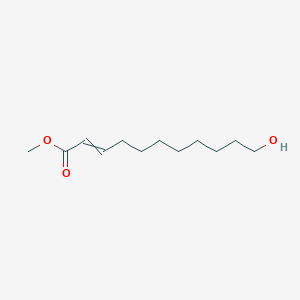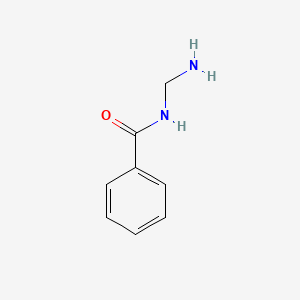![molecular formula C10H16NO4P B14467768 [1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid CAS No. 66291-66-5](/img/structure/B14467768.png)
[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid is a chemical compound characterized by the presence of an amino group, a methoxyphenyl group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid typically involves the reaction of a suitable precursor with phosphorous acid or its derivatives under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and automated systems can further improve the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid include other amino phosphonic acids and methoxyphenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its combination of an amino group, a methoxyphenyl group, and a phosphonic acid group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
66291-66-5 |
|---|---|
Molecular Formula |
C10H16NO4P |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
[1-amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid |
InChI |
InChI=1S/C10H16NO4P/c1-15-9-4-2-8(3-5-9)6-10(7-11)16(12,13)14/h2-5,10H,6-7,11H2,1H3,(H2,12,13,14) |
InChI Key |
GSXRTTDDXCNSGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)





![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)

